(4-Cyanobenzyl)(triphenyl)phosphonium bromide

Catalog No.
S1908931
CAS No.
26104-68-7
M.F
C26H21BrNP
M. Wt
458.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Cyanobenzyl)(triphenyl)phosphonium bromide

CAS Number

26104-68-7

Product Name

(4-Cyanobenzyl)(triphenyl)phosphonium bromide

IUPAC Name

(4-cyanophenyl)methyl-triphenylphosphanium;bromide

Molecular Formula

C26H21BrNP

Molecular Weight

458.3 g/mol

InChI

InChI=1S/C26H21NP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1

InChI Key

WPYOTRVXXHYEJK-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Organic Synthesis

  • Catalyst and reagent

    CTPhBr can act as a phase-transfer catalyst in biphasic reactions, facilitating the transfer of reactants between immiscible organic and aqueous phases. This property is useful in various organic syntheses, including alkylations, acylations, and C-C bond formations.

  • Ylide precursor

    CTPhBr can be deprotonated by strong bases to generate a stabilized ylide, [(4-Cyanobenzyl)(triphenyl)phosphoranylidene] ([Ph3P=C(C6H4CN)Br]-). This ylide finds application in Wittig reactions and Umpolung strategies for creating carbon-carbon double bonds [].

Material Science

  • Self-assembled structures

    CTPhBr exhibits amphiphilic character due to the presence of both hydrophobic (triphenyl) and hydrophilic (cyanide) groups. This allows it to self-assemble into various supramolecular structures, such as micelles and vesicles, in aqueous solutions. These structures have potential applications in drug delivery, sensing, and catalysis.

  • Ionic liquids

    CTPhBr can be incorporated into the design of ionic liquids, which are salts with melting points below 100°C. These ionic liquids containing CTPhBr can possess unique properties like tunable polarity and thermal stability, making them valuable for various material science applications [].

(4-Cyanobenzyl)(triphenyl)phosphonium bromide is an organophosphorus compound with the molecular formula C26_{26}H21_{21}BrNP. This compound features a triphenylphosphonium cation and a 4-cyanobenzyl group, making it notable for its unique structural characteristics. The presence of the cyano group (–C≡N) enhances its electronic properties, which can influence its reactivity and interactions in various chemical environments. The compound is often used in organic synthesis and has applications in medicinal chemistry due to its phosphonium moiety, which can facilitate various transformations.

, primarily due to the reactivity of the phosphonium ion. Common reactions include:

  • Nucleophilic Substitution: The phosphonium cation can undergo nucleophilic substitution reactions, where nucleophiles attack the phosphorus atom, leading to the formation of new compounds.
  • Alkylation Reactions: It can serve as an alkylating agent in the synthesis of various organic compounds by transferring its alkyl group to nucleophiles.
  • Reduction Reactions: The cyano group can be reduced to amines or other functional groups under appropriate conditions, allowing for further functionalization of the molecule.

The biological activity of (4-Cyanobenzyl)(triphenyl)phosphonium bromide has been explored in various studies. Notably, phosphonium compounds are known for their potential antimicrobial and cytotoxic properties. The specific effects of this compound may include:

  • Antimicrobial Activity: Some studies suggest that phosphonium salts exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Cytotoxicity: Research indicates that certain phosphonium compounds can induce apoptosis in cancer cells, suggesting a role in cancer therapy.

Several methods exist for synthesizing (4-Cyanobenzyl)(triphenyl)phosphonium bromide:

  • Quaternization Reaction: This method involves reacting triphenylphosphine with 4-cyanobenzyl bromide. The reaction typically occurs under reflux conditions in a suitable solvent like dichloromethane.
    Triphenylphosphine+4 Cyanobenzyl bromide(4Cyanobenzyl)(triphenyl)phosphonium bromide\text{Triphenylphosphine}+\text{4 Cyanobenzyl bromide}\rightarrow (4-\text{Cyanobenzyl})(\text{triphenyl})\text{phosphonium bromide}
  • Salt Formation: The compound can also be formed by treating triphenylphosphine with a cyanobenzyl halide in the presence of a bromide source, facilitating the formation of the quaternary ammonium salt.

(4-Cyanobenzyl)(triphenyl)phosphonium bromide has several applications across various fields:

  • Organic Synthesis: It is utilized as a reagent in organic synthesis for creating complex molecules due to its ability to act as a nucleophile.
  • Material Science: Its unique properties make it useful in developing ionic liquids with tunable polarity and thermal stability.
  • Pharmaceutical Chemistry: The compound's potential biological activities position it as a candidate for drug development, particularly in targeting microbial infections or cancer cells.

Interaction studies involving (4-Cyanobenzyl)(triphenyl)phosphonium bromide often focus on its behavior in biological systems and its reactivity with other chemical species. Key areas include:

  • Cellular Uptake: Investigations into how this compound enters cells and its subsequent effects on cellular functions.
  • Reactivity with Biomolecules: Studies assessing how it interacts with proteins or nucleic acids, potentially affecting their structure and function.

(4-Cyanobenzyl)(triphenyl)phosphonium bromide shares structural and functional similarities with other phosphonium compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
TriphenylphosphineC18_{18}H15_{15}PCommonly used as a ligand in coordination chemistry
Benzyltriphenylphosphonium chlorideC22_{22}H22_{22}ClPUsed in organic synthesis; less polar than cyanobenzyl
(4-Methylbenzyl)(triphenyl)phosphonium bromideC26_{26}H24_{24}BrNPSimilar reactivity but different electronic properties

The uniqueness of (4-Cyanobenzyl)(triphenyl)phosphonium bromide lies in its cyano substituent, which enhances its electronic characteristics and potential biological activity compared to other similar phosphonium salts. This makes it particularly interesting for research into new synthetic methodologies and biological applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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